A Technical Guide to the Molecular Structure and Biological Activity of Heptaphylline
A Technical Guide to the Molecular Structure and Biological Activity of Heptaphylline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly isolated from plant species of the Clausena genus, such as Clausena heptaphylla.[1][2] As a member of the carbazole class of compounds, it features a tricyclic aromatic structure. This molecule has garnered significant interest in pharmacological research due to its diverse and potent biological activities.[2] Notably, studies have highlighted its anticancer properties, demonstrating an ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death.[1][2] Research has shown efficacy in models of pancreatic, colon, and bladder cancer.[1][2] This guide provides a comprehensive overview of Heptaphylline's molecular structure, quantitative bioactivity, and the experimental protocols used to elucidate its function, serving as a technical resource for professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
Heptaphylline is characterized by a carbazole core functionalized with a hydroxyl group, an aldehyde group, and a prenyl side chain. These features are crucial for its biological interactions and physicochemical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | [3] |
| Chemical Formula | C₁₈H₁₇NO₂ | [3][4] |
| Molecular Weight | 279.34 g/mol | [4] |
| CAS Number | 17750-35-5 | [2][3][4] |
| Physical Description | Solid | [3] |
| Melting Point | 171 - 172 °C | [3] |
| SMILES | CC(C)=CCC1=C2NC3=CC=CC=C3C2=CC(C=O)=C1O | |
| InChIKey | ICYHRFZZQCYWNF-UHFFFAOYSA-N | [2][3] |
Biological Activity and Mechanism of Action
Heptaphylline exhibits significant bioactivity, primarily investigated for its anticancer effects. Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of key signaling pathways that regulate cancer cell survival and metastasis.
Anticancer Activity
Heptaphylline has demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including pancreatic, colon, and bladder cancers.[1][5] A key aspect of its anticancer activity is its ability to induce apoptosis, or programmed cell death.[1][2] In pancreatic cancer cells, Heptaphylline treatment leads to the inhibition of cell proliferation, migration, and invasion.[1][6][7]
The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] Heptaphylline treatment results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][7] Cytochrome c release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, which execute the apoptotic program by cleaving key cellular substrates like PARP (poly (ADP-ribose) polymerase).[1][5]
Furthermore, in human colon adenocarcinoma cells, Heptaphylline has been shown to inhibit the Akt/NF-κB (p65) signaling pathway, which is critical for cell survival and proliferation.[5][8] By suppressing the activation of Akt and its downstream target NF-κB, Heptaphylline downregulates the expression of anti-apoptotic proteins such as XIAP and survivin, further sensitizing cancer cells to apoptosis.[5][8]
Quantitative Bioactivity Data
The cytotoxic and anti-proliferative efficacy of Heptaphylline and its derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process. Lower IC₅₀ values indicate higher potency.
| Cell Line / Organism | Cell Type | Activity | IC₅₀ Value (µM) | Source(s) |
| PANC-1 | Human Pancreatic Carcinoma | Anti-proliferative | 12 | [1][2][7] |
| Other Pancreatic | Human Pancreatic Carcinoma | Anti-proliferative | 12 - 16 | [1] |
| H6c7 | Normal Human Pancreatic Duct | Cytotoxicity | ~80 | [1][7] |
| HT-29 | Human Colon Adenocarcinoma | Cytotoxicity | 46.72 (at 48h) | [8] |
| RT4 | Human Bladder Cancer | Anti-proliferative | 25 | [9] |
| Hs172.T | Normal Human Bladder | Cytotoxicity | 95 | [9] |
| NCI-H187 (Derivative Ih) | Human Small Cell Lung Cancer | Cytotoxicity | 0.02 | [10] |
| KB (Derivative Ih) | Human Oral Carcinoma | Cytotoxicity | 0.17 | [10] |
| Vero (Derivative Ih) | Normal Monkey Kidney | Cytotoxicity | 66.01 | [10] |
Synthesis and Experimental Protocols
Heptaphylline can be obtained through extraction from natural sources or via chemical synthesis.[1] The first total synthesis was reported in 1972, and modern synthetic routes often employ methods like Suzuki–Miyaura coupling and benzyne-mediated cyclization to construct the carbazole core.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Heptaphylline's biological effects. Below are protocols for key experiments cited in the literature.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
-
Objective: To determine the IC₅₀ value of Heptaphylline by quantifying its effect on cancer cell viability.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Treat the cells with serially diluted concentrations of Heptaphylline (e.g., 0-160 µM) and a vehicle control.[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.[11]
-
Absorbance Measurement: Measure the optical density of the solution using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.
-
Protocol 2: DAPI Staining for Apoptosis Detection
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13][14]
-
Objective: To qualitatively assess the induction of apoptosis in cells treated with Heptaphylline.
-
Methodology:
-
Cell Culture: Grow cells on coverslips in a culture dish and treat with desired concentrations of Heptaphylline for 24 hours.[1]
-
Fixation: Wash the cells twice with cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[13]
-
Staining: Add DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.[13][15]
-
Final Wash: Wash the cells twice with PBS to remove excess DAPI.[13]
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium.[13] Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will display condensed, fragmented, and brightly stained nuclei compared to the uniformly stained, round nuclei of normal cells.[13][14]
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Conclusion
Heptaphylline is a promising natural product with a well-defined molecular structure and significant, multifaceted biological activities. Its ability to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2 family and Akt/NF-κB, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[1][5] The quantitative data reveal a favorable therapeutic window, with significantly higher cytotoxicity towards cancer cells compared to normal cells.[1] The established protocols for its synthesis and biological evaluation provide a solid foundation for further preclinical and clinical investigation. Future research, including the synthesis of novel derivatives and in-depth mechanistic studies, will be crucial to fully realize the therapeutic potential of Heptaphylline.[1][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Heptaphylline|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 3. Heptaphylline | C18H17NO2 | CID 5318015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heptaphylline, CAS No. 17750-35-5 - iChemical [ichemical.com]
- 5. Heptaphylline induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic activity of the heptaphylline and 7-methoxyheptaphylline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. betalifesci.com [betalifesci.com]
- 15. genscript.com [genscript.com]
